molecular formula C5H11NO2 B3063146 (R)-4-Aminopentanoic acid CAS No. 5937-83-7

(R)-4-Aminopentanoic acid

Cat. No. B3063146
CAS RN: 5937-83-7
M. Wt: 117.15 g/mol
InChI Key: ABSTXSZPGHDTAF-SCSAIBSYSA-N
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Description

(R)-4-Aminopentanoic acid, also known as L-4-aminopentanoic acid or L-AP, is an amino acid that is commonly used in scientific research due to its unique properties. This amino acid is a derivative of glutamic acid and is commonly used in the synthesis of peptides and proteins. In

Scientific Research Applications

  • Sustainable Synthesis from Biomass : A study by Zhou et al. (2022) introduced a novel enzymatic method to transform levulinic acid, derived from biomass, into (R)-4-aminopentanoic acid. This process uses engineered glutamate dehydrogenase from Escherichia coli, demonstrating a sustainable approach with high atom utilization and more than 97% conversion efficiency in producing this compound with over 99% enantiomeric excess (Zhou, Xu, Mu, & Nie, 2022).

  • Stereoselective Synthesis in Marine Toxins : Research by Giordano et al. (1999) focused on the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids. This work contributed to understanding the stereochemistry of amino acids in marine toxins like janolusimide and antitumor antibiotic bleomycin A2 (Giordano, Spinella, & Sodano, 1999).

  • Systems Biocatalysis for Amino Acid Synthesis : Hernández et al. (2017) explored the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a biocatalytic one-pot cyclic cascade. This study highlights the importance of amino acids as chiral building blocks in drug development and industrial manufacturing (Hernández et al., 2017).

  • Biocatalytic Efficiency in Nitrile Transformations : Gao et al. (2006) studied the biotransformations of 3-arylpent-4-enenitriles, finding an unusual beta-vinyl effect on the biocatalytic efficiency and enantioselectivity of amidase. This research provides insights into the synthesis of enantiopure 3-arylpent-4-enoic acids, useful in the creation of chiral gamma-amino acid derivatives (Gao, Wang, Zheng, & Wang, 2006).

  • Cyclic Oligomers of 4-Aminopentanoic Acid : Pilipauskas and Kopple (1976) reported on the heating of N-(-4-amino-pentanoyl)-4-aminopentanoic acid p-nitrophenyl ester, leading to the formation of lactam of 4-aminopentanoic acid and its cyclic tetramers. These findings contribute to the understanding of the chemical behavior and potential applications of 4-aminopentanoic acid derivatives (Pilipauskas & Kopple, 1976).

properties

IUPAC Name

(4R)-4-aminopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(6)2-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSTXSZPGHDTAF-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5937-83-7
Record name 4-Aminovaleric acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005937837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-AMINOVALERIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPX83HFN1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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